molecular formula C7H13ClN2 B1480428 2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride CAS No. 2098033-24-8

2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride

Cat. No. B1480428
CAS RN: 2098033-24-8
M. Wt: 160.64 g/mol
InChI Key: VUSFXQAGYDHBGU-ZJLYAJKPSA-N
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Description

2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride (2-ACPANHCl) is a novel compound that has recently been synthesized and is being studied for its potential applications in scientific research. It is a highly reactive compound that can be used for various chemical reactions, such as polymerization and condensation reactions. In addition, 2-ACPANHCl has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Pharmacology: Antihelmintic Agents

2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride: has potential applications in pharmacology, particularly as an intermediate in the synthesis of antihelmintic agents . These compounds can act as nematode-specific acetylcholine (ACh) agonists, causing spastic paralysis and rapid expulsion of parasitic worms from the host. This application is significant in the development of treatments for parasitic infections.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme-substrate interactions due to its structural similarity to certain amino acids. It could serve as an inhibitor or a substrate analog to probe the active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of new biochemical assays .

Medicinal Chemistry: Drug Synthesis

The compound’s structure, featuring both an amine and a nitrile group, makes it a versatile building block in medicinal chemistry. It can be utilized in the synthesis of a wide range of drugs, including those with cyclopentyl rings, which are often found in molecules with CNS activity .

Organic Synthesis: Building Block for Heterocycles

2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride: is valuable in organic synthesis as a precursor for the construction of nitrogen-containing heterocycles. Its bifunctional nature allows for the creation of complex molecules that are important in pharmaceuticals and agrochemicals .

Analytical Chemistry: Chiral Separations

This compound can be used in analytical chemistry, particularly in chiral separations using High-Performance Liquid Chromatography (HPLC). Its chiral center makes it suitable for studying and developing methods for the enantiomeric separation of pharmaceuticals .

Chemical Engineering: Process Development

In chemical engineering, this compound’s properties could be explored for process optimization, such as improving reaction conditions for the synthesis of related compounds. Its stability and reactivity profile can inform the design of safer and more efficient industrial processes .

properties

IUPAC Name

2-[(1S,3R)-3-aminocyclopentyl]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-4-3-6-1-2-7(9)5-6;/h6-7H,1-3,5,9H2;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSFXQAGYDHBGU-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride

CAS RN

2098033-24-8
Record name rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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